Onvansertib

Content Navigation

CAS Number

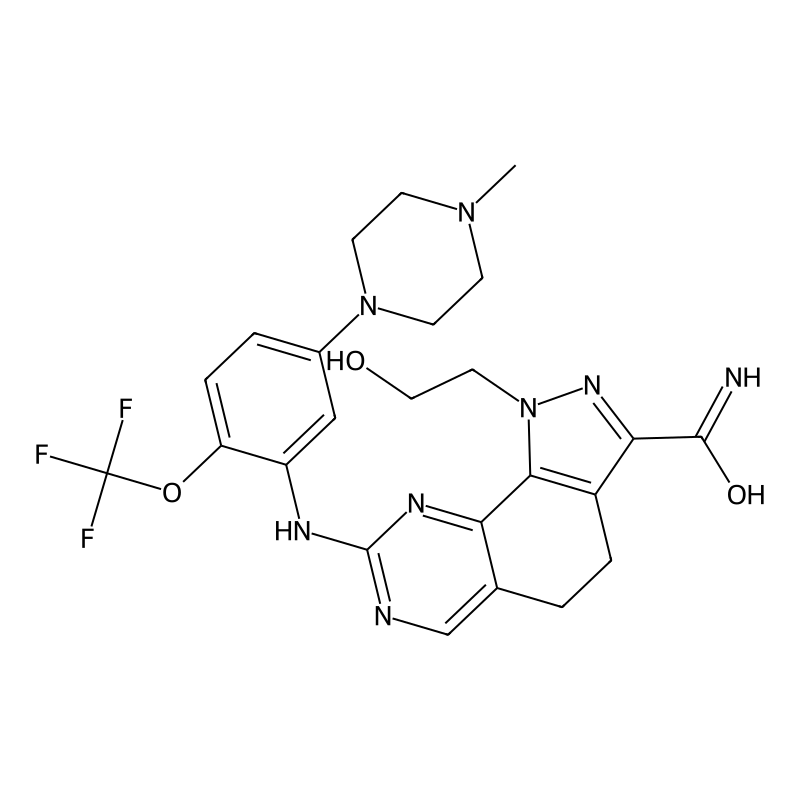

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Onvansertib (CAS: 1034616-18-6), also known as NMS-1286937 or PCM-075, is an orally bioavailable, ATP-competitive Polo-like kinase 1 (PLK1) inhibitor utilized primarily in advanced oncology research and preclinical drug development . Unlike earlier generations of PLK inhibitors, Onvansertib is defined by its extreme target selectivity (PLK1 IC50 = 2 nM) and a short pharmacokinetic half-life of approximately 20 to 30 hours [1]. These baseline properties make it the preferred precursor and active agent for in vivo xenograft and patient-derived xenograft (PDX) models, where researchers must induce precise mitotic arrest without triggering the irreversible, off-target myelosuppression commonly associated with broader pan-PLK inhibition [1].

Procuring generic in-class substitutes, such as Volasertib (BI 6727) or BI 2536, introduces severe confounding variables into both in vitro assays and in vivo models . While these alternatives also inhibit PLK1, they lack kinase specificity, actively suppressing PLK2 and PLK3 at low nanomolar concentrations. In animal models, this off-target activity, combined with the long terminal half-life and intravenous administration requirements of older agents, leads to prolonged, uncontrollable hematological toxicity (such as severe neutropenia and thrombocytopenia) [1]. Substituting Onvansertib with these older intravenous agents eliminates the ability to utilize flexible, pulsed oral dosing schedules, frequently resulting in premature subject mortality or the failure of combinatorial efficacy studies due to compounding toxicities .

Absolute Kinase Selectivity: PLK1 vs. PLK2/PLK3

Onvansertib demonstrates a highly specific binding profile, inhibiting PLK1 with an IC50 of 2 nM while maintaining greater than 5000-fold selectivity over closely related kinases PLK2 and PLK3. In direct contrast, the common procurement alternative Volasertib (BI 6727) acts as a pan-PLK inhibitor, exhibiting IC50 values of 0.87 nM for PLK1, 5 nM for PLK2, and 56 nM for PLK3 .

| Evidence Dimension | PLK2 and PLK3 Inhibition (IC50) |

| Target Compound Data | Onvansertib (>10,000 nM; >5000-fold selectivity for PLK1) |

| Comparator Or Baseline | Volasertib (5 nM for PLK2; 56 nM for PLK3) |

| Quantified Difference | Onvansertib is exponentially more selective, virtually eliminating PLK2/3 inhibition at therapeutic doses. |

| Conditions | Cell-free in vitro kinase trans-phosphorylation assays. |

Buyers must select Onvansertib to isolate PLK1-specific mechanisms without confounding the assay with PLK2/3-driven off-target effects.

Pharmacokinetic Control for In Vivo Dosing

For in vivo procurement, the administration route and clearance rate of a compound dictate study design. Onvansertib is orally bioavailable with a short terminal half-life of 20 to 30 hours [1]. Conversely, alternatives like Volasertib require intravenous administration and possess a long terminal half-life that causes prolonged, dose-limiting hematological toxicity . The rapid clearance of Onvansertib allows for precise 'pulsed' dosing schedules (e.g., 5 days on, followed by a rest period) that permit bone marrow recovery.

| Evidence Dimension | Terminal half-life and administration route |

| Target Compound Data | Onvansertib (Oral; t1/2 = 20-30 hours) |

| Comparator Or Baseline | Volasertib (Intravenous; long terminal half-life) |

| Quantified Difference | Onvansertib's shorter half-life prevents the continuous systemic exposure that leads to fatal infections in prolonged studies. |

| Conditions | In vivo pharmacokinetic profiling and clinical safety models. |

Procurement of Onvansertib is essential for longitudinal animal studies where managing drug-induced myelosuppression is critical to subject survival.

Efficacy in Platinum-Resistant PDX Models

Onvansertib maintains potent tumor growth inhibition in models that have developed resistance to standard-of-care therapies. In patient-derived xenograft (PDX) models of head and neck squamous cell carcinoma (HNSCC) using CAL33 RR (resistant) cells, Onvansertib effectively halted tumor growth and induced necrosis [1]. In the exact same resistant baseline models, Cisplatin failed to inhibit tumor growth, confirming the non-interchangeability of standard chemotherapeutics in relapsed models [1].

| Evidence Dimension | Tumor growth inhibition in CAL33 RR models |

| Target Compound Data | Onvansertib (Strong growth inhibition and tumor necrosis) |

| Comparator Or Baseline | Cisplatin (No significant growth inhibition) |

| Quantified Difference | Onvansertib completely bypasses the resistance mechanisms that render Cisplatin ineffective in relapsed HNSCC models. |

| Conditions | In vivo HNSCC PDX models (tumors >100 mm3). |

Researchers studying relapsed or refractory solid tumors must procure Onvansertib to establish a reliable response in platinum-resistant baselines.

Combinatorial Drug Discovery in Relapsed/Refractory AML

Onvansertib is the optimal PLK1 inhibitor for combinatorial screening with agents like decitabine or low-dose cytarabine (LDAC) in acute myeloid leukemia (AML) models. Its short half-life allows researchers to design synergistic dosing schedules that maximize antileukemic activity without compounding the severe myelosuppression seen when using pan-PLK inhibitors [1].

Development of Pulsed-Dosing Preclinical Toxicity Assays

Due to its oral bioavailability and rapid clearance (20-30 hour half-life), Onvansertib is highly suited for pharmacokinetic and pharmacodynamic workflows requiring pulsed dosing. It enables laboratories to study precise mitotic arrest and recovery phases in vivo, minimizing off-target lethality in murine models[1].

Modeling Mitotic Arrest in Platinum-Resistant Solid Tumors

In patient-derived xenograft (PDX) models of head and neck squamous cell carcinoma (HNSCC) or small cell lung cancer (SCLC) that no longer respond to cisplatin or radiotherapy, Onvansertib serves as a critical active agent. It reliably induces G2/M cell-cycle arrest and apoptosis, providing a robust experimental control for overcoming standard-of-care resistance[2].

References

- [1] Zeidner, J. F., et al. (2020). A Phase Ib Study of Onvansertib, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia. Clinical Cancer Research, 26(23), 6132-6140.

- [2] Grellety, T., et al. (2021). The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy. Theranostics, 11(19), 9376-9389.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Casolaro A, Golay J, Albanese C, Ceruti R, Patton V, Cribioli S, Pezzoni A, Losa M, Texido G, Giussani U, Marchesi F, Amboldi N, Valsasina B, Bungaro S, Cazzaniga G, Rambaldi A, Introna M, Pesenti E, Alzani R. The Polo-Like Kinase 1 (PLK1) inhibitor NMS-P937 is effective in a new model of disseminated primary CD56+ acute monoblastic leukaemia. PLoS One. 2013;8(3):e58424. doi: 10.1371/journal.pone.0058424. Epub 2013 Mar 8. PubMed PMID: 23520509; PubMed Central PMCID: PMC3592825.

3: Valsasina B, Beria I, Alli C, Alzani R, Avanzi N, Ballinari D, Cappella P, Caruso M, Casolaro A, Ciavolella A, Cucchi U, De Ponti A, Felder E, Fiorentini F, Galvani A, Gianellini LM, Giorgini ML, Isacchi A, Lansen J, Pesenti E, Rizzi S, Rocchetti M, Sola F, Moll J. NMS-P937, an orally available, specific small-molecule polo-like kinase 1 inhibitor with antitumor activity in solid and hematologic malignancies. Mol Cancer Ther. 2012 Apr;11(4):1006-16. doi: 10.1158/1535-7163.MCT-11-0765. Epub 2012 Feb 7. PubMed PMID: 22319201.

4: Beria I, Bossi RT, Brasca MG, Caruso M, Ceccarelli W, Fachin G, Fasolini M, Forte B, Fiorentini F, Pesenti E, Pezzetta D, Posteri H, Scolaro A, Re Depaolini S, Valsasina B. NMS-P937, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative as potent and selective Polo-like kinase 1 inhibitor. Bioorg Med Chem Lett. 2011 May 15;21(10):2969-74. doi: 10.1016/j.bmcl.2011.03.054. Epub 2011 Mar 21. PubMed PMID: 21470862.

Explore Compound Types